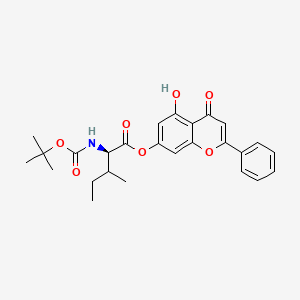![molecular formula C12H11ClN2O4S B12451681 Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a benzothiophene ring, a chloro substituent, and a methoxy group.
Méthodes De Préparation
The synthesis of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and methoxy groups: These substituents can be introduced through halogenation and methylation reactions, respectively.
Coupling with hydrazinecarboxylate: The final step involves coupling the benzothiophene derivative with hydrazinecarboxylate under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]carbamothioylhydrazinecarboxylate: This compound has a similar structure but includes a carbamothioyl group instead of a hydrazinecarboxylate group.
Methyl 2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]hydrazinecarboxylate: This compound differs slightly in the positioning of the substituents on the benzothiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11ClN2O4S |
|---|---|
Poids moléculaire |
314.75 g/mol |
Nom IUPAC |
methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate |
InChI |
InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
GFKXEJPTOMRFEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)

![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
![5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B12451631.png)

![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)
